6-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is a heterocyclic compound that features an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a 4-fluorophenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate then undergoes cyclization with chloroacetic acid to form the imidazo[2,1-b][1,3,4]thiadiazole core. Finally, the pyrrolidine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine
- 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
Uniqueness
1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]pyrrolidine is unique due to its specific substitution pattern and the presence of both the imidazo[2,1-b][1,3,4]thiadiazole core and the pyrrolidine ring. This combination of structural features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13FN4S |
---|---|
Molecular Weight |
288.35 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-pyrrolidin-1-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13FN4S/c15-11-5-3-10(4-6-11)12-9-19-13(16-12)20-14(17-19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2 |
InChI Key |
WSSNJICRKQCTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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